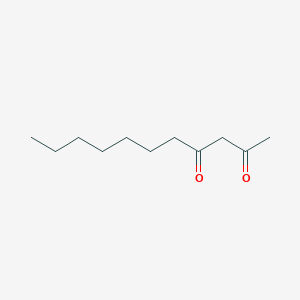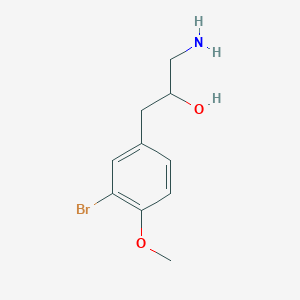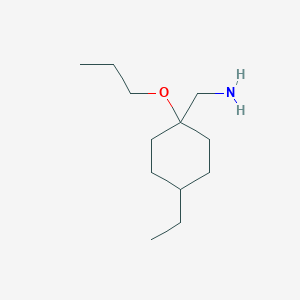![molecular formula C14H28N2O2 B15301324 tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a cyclopentyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentylmethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Employed in the study of enzyme mechanisms and inhibition.
- Used in the synthesis of biologically active molecules .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-aminopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N,N-bis(3-aminopropyl)carbamate
Comparison:
- tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.
- The cyclopentyl group can influence the compound’s reactivity and interaction with biological targets, making it more suitable for specific applications compared to its analogs .
Eigenschaften
Molekularformel |
C14H28N2O2 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11,15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
MLUJWONMLNJGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


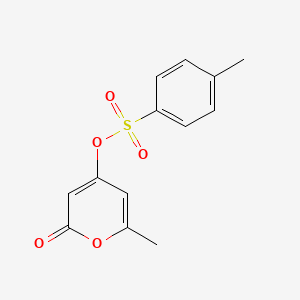


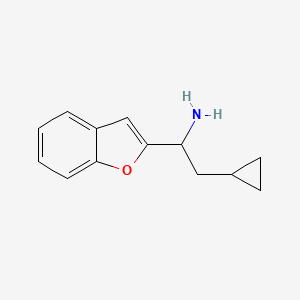
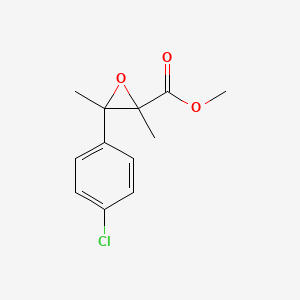
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
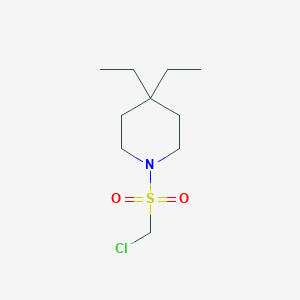
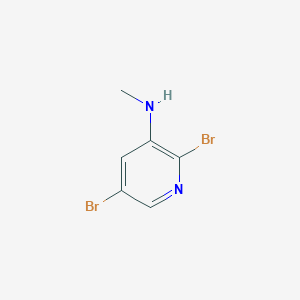
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
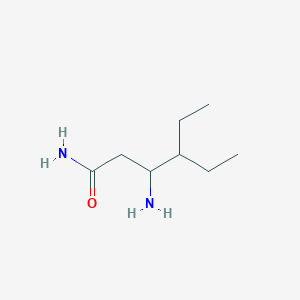
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
